molecular formula C8HF3N2 B13420718 3,4,6-Trifluorophthalonitrile CAS No. 69173-87-1

3,4,6-Trifluorophthalonitrile

Cat. No.: B13420718
CAS No.: 69173-87-1
M. Wt: 182.10 g/mol
InChI Key: UCEMIYHYJURQLB-UHFFFAOYSA-N
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Description

3,4,6-Trifluorophthalonitrile is an organic compound with the molecular formula C8H2F3N It is a derivative of phthalonitrile, where three of the hydrogen atoms on the benzene ring are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,6-Trifluorophthalonitrile can be synthesized from 3,4,5,6-tetrachlorophthalonitrile through a process of reductive dechlorination. This involves the sequential removal of chlorine atoms and their replacement with fluorine atoms . The reaction typically requires the use of a reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps for purification and isolation of the final product, such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trifluorophthalonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol can be used for nucleophilic substitution reactions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the nitrile group.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium can be used for oxidation reactions.

Major Products Formed

    Substitution: Formation of fluorinated derivatives with different functional groups.

    Reduction: Formation of 3,4,6-trifluoroaniline.

    Oxidation: Formation of carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 3,4,6-Trifluorophthalonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron-withdrawing group due to the presence of fluorine atoms, which can influence the reactivity and stability of the molecule. This property is particularly useful in modifying the activity of enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,6-Trifluorophthalonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required, such as in the design of advanced materials and pharmaceuticals .

Properties

CAS No.

69173-87-1

Molecular Formula

C8HF3N2

Molecular Weight

182.10 g/mol

IUPAC Name

3,4,6-trifluorobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C8HF3N2/c9-6-1-7(10)8(11)5(3-13)4(6)2-12/h1H

InChI Key

UCEMIYHYJURQLB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C#N)C#N)F

Origin of Product

United States

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